molecular formula C3H2F3N3S B083265 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole CAS No. 10444-89-0

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Cat. No.: B083265
CAS No.: 10444-89-0
M. Wt: 169.13 g/mol
InChI Key: LTEUXHSAYOSFGQ-UHFFFAOYSA-N
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Description

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C₃H₂F₃N₃S and a molecular weight of 169.13 g/mol . It is characterized by the presence of a thiadiazole ring substituted with an amino group and a trifluoromethyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-1,3,4-thiadiazole with trifluoromethylating agents under controlled conditions . The reaction typically requires the use of solvents such as methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole

Uniqueness

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEUXHSAYOSFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065078
Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10444-89-0
Record name 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine
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Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Record name 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
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Synthesis routes and methods

Procedure details

A three-liter reaction flask fitted with a mechanical stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser connected to a caustic trap was charged with 228 g (2.5 mole) of thiosemicarbazide, 1260 ml of 1,4-dioxane and 285.1 g (2.5 mole, 193 ml) of trifluoroacetic acid. The dropping funnel contained 383.8 g (2.5 mole, 229 ml) of phosphorus oxychloride which was added to the reaction flask over a period of 30 minutes. The resulting thick slurry was heated slowly to reflux with rapid evolution of hydrogen chloride gas. The slurry thinned with separation of the product as a heavy syrup. Total reflux time required about four hours until the gas evolution ceased. The dioxane was decanted and then 1700 ml of water was added to the residue. The mixture was cooled to 20° C. and made basic with 50% sodium hydroxide (~225 ml) to pH 9. The slurry was cooled to 10° C. and collected on a filter funnel. The cake was washed with cold water and dried in the oven. There was obtained 305 g, Mp 219°-220.5°, yield 72.1%. The proton NMR recorded in Me2SO-d6 consisted of a peak at 7.9∂ (NH2) with respect to tetramethylsilane.
Quantity
228 g
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193 mL
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1260 mL
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229 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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